4-Bromo-2-methyl-6-nitrobenzoxazole
Description
4-Bromo-2-methyl-6-nitrobenzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core substituted with bromo (Br), methyl (CH₃), and nitro (NO₂) groups at the 4-, 2-, and 6-positions, respectively. The benzoxazole scaffold is notable for its electron-deficient aromatic system, which is often exploited in medicinal chemistry and materials science. The bromo and nitro groups are strong electron-withdrawing substituents, while the methyl group introduces steric bulk and moderate electron-donating effects.
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-8-6(9)2-5(11(12)13)3-7(8)14-4/h2-3H,1H3 |
InChI Key |
XQLRPTSRBLPOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-2-methyl-6-nitrobenzoxazole typically involves the nitration of 2-methylbenzoxazole followed by bromination. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methylbenzoxazole is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6th position.
Bromination: The bromination of the nitrated product is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 4th position.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-methyl-6-nitrobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the bromine atom with an amine would yield a 4-amino-2-methyl-6-nitrobenzoxazole derivative.
Scientific Research Applications
4-Bromo-2-methyl-6-nitrobenzoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Material Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitrobenzoxazole depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. For example, compounds derived from this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-2-methyl-6-nitrobenzoxazole with structurally analogous compounds identified in chemical databases and literature. Key differences in substituent positions, functional groups, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects: The position of the nitro group significantly impacts electronic properties. The methyl group at the 2-position introduces steric hindrance, which may reduce reactivity in planar aromatic systems compared to unmethylated analogs like 2-bromo-6-methyl-4-nitrobenzoic acid .
Functional Group Influence: Carboxylic acid (2-bromo-6-methyl-4-nitrobenzoic acid) and ester (methyl 4-bromo-3-nitrobenzoate) derivatives exhibit higher solubility in polar solvents compared to the parent benzoxazole, which is likely less polar due to its heterocyclic core . The lactone ring in 4-bromo-6-nitro-3H-isobenzofuran-1-one confers rigidity, making it suitable for crystallographic studies (e.g., via SHELXL ) or as a monomer in polymer synthesis .
Biological and Synthetic Relevance: Isatin derivatives (e.g., 4-bromo-7-methyl Isatin) are known for antimicrobial activity, suggesting that this compound could be explored for similar applications . Bromo-substituted nitroaromatics are common intermediates in Suzuki-Miyaura cross-coupling reactions, where the bromo group acts as a leaving site for palladium-catalyzed substitutions .
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